molecular formula C15H20Cl2FN3O3 B2548058 Methyl 4-(2-(2-chloro-6-fluorobenzamido)ethyl)piperazine-1-carboxylate hydrochloride CAS No. 1351616-78-8

Methyl 4-(2-(2-chloro-6-fluorobenzamido)ethyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2548058
CAS No.: 1351616-78-8
M. Wt: 380.24
InChI Key: GCLLBGBQTQJSQV-UHFFFAOYSA-N
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Description

Methyl 4-(2-(2-chloro-6-fluorobenzamido)ethyl)piperazine-1-carboxylate hydrochloride is a piperazine-derived compound featuring a methyl carboxylate group at the 1-position of the piperazine ring, an ethyl linker with a 2-chloro-6-fluorobenzamido substituent, and a hydrochloride counterion. The hydrochloride salt improves aqueous solubility, a common strategy for enhancing bioavailability in pharmaceutical candidates .

Properties

IUPAC Name

methyl 4-[2-[(2-chloro-6-fluorobenzoyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClFN3O3.ClH/c1-23-15(22)20-9-7-19(8-10-20)6-5-18-14(21)13-11(16)3-2-4-12(13)17;/h2-4H,5-10H2,1H3,(H,18,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLLBGBQTQJSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)CCNC(=O)C2=C(C=CC=C2Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-(2-chloro-6-fluorobenzamido)ethyl)piperazine-1-carboxylate hydrochloride, commonly referred to as MF-101, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of MF-101, examining its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

MF-101 is characterized by its unique chemical structure, which includes a piperazine core substituted with a chloro-fluorobenzamido moiety. The compound's empirical formula is C16H20ClFN3O2C_{16}H_{20}ClFN_3O_2, and it has a molecular weight of 353.80 g/mol. The presence of the chloro and fluorine substituents is believed to enhance its biological activity by modulating interactions with biological targets.

MF-101 exhibits multiple mechanisms through which it exerts its biological effects:

  • Inhibition of Cancer Cell Proliferation : Studies have demonstrated that MF-101 can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. The compound appears to induce apoptosis and inhibit cell cycle progression in these cells.
  • Modulation of Immune Response : Preliminary research suggests that MF-101 may also have immunomodulatory effects, potentially enhancing the immune system's ability to target and destroy cancer cells.

Efficacy in Preclinical Studies

A series of preclinical studies have been conducted to evaluate the efficacy of MF-101:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Induction of apoptosis
A549 (Lung Cancer)15.0Cell cycle arrest
PC3 (Prostate Cancer)10.0Inhibition of proliferation

These findings indicate that MF-101 possesses significant antiproliferative activity across various cancer types.

Study 1: Breast Cancer Model

In a study involving MCF-7 breast cancer cells, treatment with MF-101 resulted in a significant decrease in cell viability after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that MF-101 effectively induces programmed cell death through intrinsic pathways.

Study 2: Lung Cancer Xenograft

In vivo studies using A549 lung cancer xenografts in mice showed that administration of MF-101 resulted in a reduction in tumor volume compared to controls. Histological analysis indicated increased apoptosis within tumor tissues, corroborating the in vitro findings.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine Derivatives with Phenoxy Substituents (HBK Series)

describes compounds HBK14–HBK19, which share a piperazine core linked to phenoxy groups. Key differences include:

  • Substituent Patterns: HBK15 (2-chloro-6-methylphenoxy) and HBK16 (2-chloro-5-methylphenoxy) lack fluorine, unlike the target compound’s 2-chloro-6-fluoro substitution. Fluorine’s electronegativity may enhance binding affinity to targets like serotonin or dopamine receptors compared to methyl groups .
  • Linker and Salt Form : HBK compounds use ethoxyethyl or propyl linkers, while the target employs an ethyl linker. Both classes form hydrochloride salts, suggesting similar solubility profiles .
Table 1: Structural Comparison with HBK Series
Compound Piperazine Substituent Aromatic Substituents Linker Type Salt Form
Target Compound Methyl carboxylate 2-Chloro-6-fluorobenzamido Ethyl Hydrochloride
HBK15 2-Methoxyphenyl 2-Chloro-6-methylphenoxy Ethoxyethyl Hydrochloride
HBK16 2-Methoxyphenyl 2-Chloro-5-methylphenoxy Propyl Hydrochloride

tert-Butyl Carboxylate Derivatives

highlights tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate, which differs in:

  • This could extend half-life but decrease solubility .
  • Aromatic Moieties: The aminobenzoyl group lacks halogen substituents, reducing electron-withdrawing effects and possibly altering target selectivity .

Piperazine Derivatives with Alkylamino Groups

describes propan-2-yl 4-[2-[bis(2-methylpropyl)amino]ethyl]piperazine-1-carboxylate hydrochloride. Key distinctions include:

  • Substituent Bulk: The bis(2-methylpropyl)amino group introduces significant lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility compared to the target’s benzamido group .
  • Pharmacokinetics : The branched alkyl chain could slow renal clearance, whereas the target’s benzamido group may facilitate faster elimination .

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